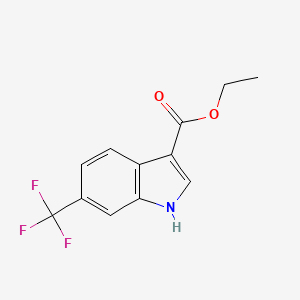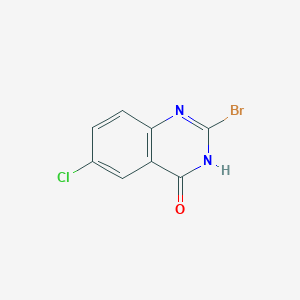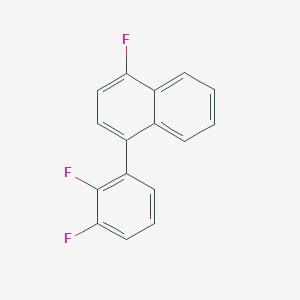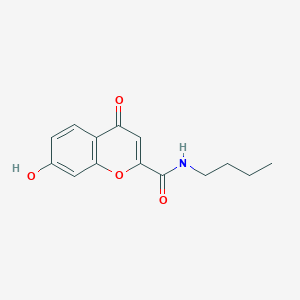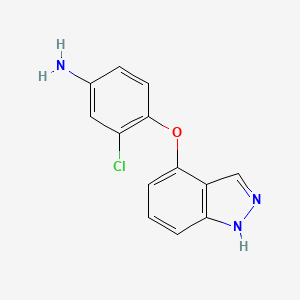
2-((2-(Diethylamino)ethyl)amino)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(Diethylamino)ethyl)amino)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Diethylamino)ethyl)amino)quinazolin-4(1H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One efficient method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and environmentally friendly conditions.
Industrial Production Methods
Industrial production of quinazolinones, including this compound, often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds.
化学反应分析
Types of Reactions
2-((2-(Diethylamino)ethyl)amino)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
2-((2-(Diethylamino)ethyl)amino)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-((2-(Diethylamino)ethyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, quinazolinone derivatives are known to inhibit the epidermal growth factor receptor (EGFR) phosphorylation, leading to the suppression of tumor cell growth . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its biological effects.
相似化合物的比较
Similar Compounds
4-Aminoquinazoline: Known for its antitumor activity by inhibiting EGFR phosphorylation.
4,6,7-Trisubstituted Quinazoline Derivatives: These compounds exhibit cytotoxic efficacy against various cancer cell lines.
Quinazoline-2,4(1H,3H)-diones: These compounds are important pharmaceutical intermediates with diverse biological activities.
Uniqueness
2-((2-(Diethylamino)ethyl)amino)quinazolin-4(1H)-one is unique due to its specific diethylaminoethyl substitution, which enhances its solubility and biological activity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its potential as a versatile compound in medicinal chemistry.
属性
CAS 编号 |
61741-39-7 |
|---|---|
分子式 |
C14H20N4O |
分子量 |
260.33 g/mol |
IUPAC 名称 |
2-[2-(diethylamino)ethylamino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H20N4O/c1-3-18(4-2)10-9-15-14-16-12-8-6-5-7-11(12)13(19)17-14/h5-8H,3-4,9-10H2,1-2H3,(H2,15,16,17,19) |
InChI 键 |
YFVWPYQSSRVVGQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC1=NC2=CC=CC=C2C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11858147.png)
![(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol](/img/structure/B11858172.png)
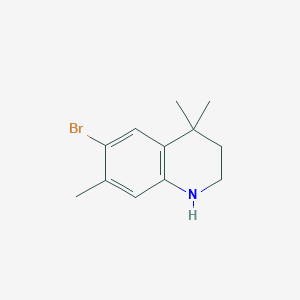

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B11858187.png)
